molecular formula C6H11BrO2 B3052938 Propyl 3-bromopropanoate CAS No. 4890-42-0

Propyl 3-bromopropanoate

Cat. No.: B3052938
CAS No.: 4890-42-0
M. Wt: 195.05 g/mol
InChI Key: DXFHVUUGWSXHQY-UHFFFAOYSA-N
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Description

Propyl 3-bromopropanoate is an organic compound with the molecular formula C6H11BrO2. . This compound is a colorless liquid with a characteristic ester odor and is used in various chemical synthesis processes.

Chemical Reactions Analysis

Propyl 3-bromopropanoate undergoes various chemical reactions, including:

Scientific Research Applications

Propyl 3-bromopropanoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of propyl 3-bromopropanoate involves its reactivity as an ester and a brominated compound. The ester group can undergo hydrolysis, releasing propanol and 3-bromopropionic acid, which can further participate in various biochemical pathways. The bromine atom can be substituted by other nucleophiles, leading to the formation of different functionalized compounds .

Comparison with Similar Compounds

Propyl 3-bromopropanoate can be compared with other similar compounds such as:

    Ethyl 3-bromopropanoate: Similar in structure but with an ethyl group instead of a propyl group.

    Methyl 3-bromopropanoate: Contains a methyl group instead of a propyl group.

    Butyl 3-bromopropanoate: Contains a butyl group instead of a propyl group.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications due to the variation in the alkyl group attached to the ester .

Properties

IUPAC Name

propyl 3-bromopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXFHVUUGWSXHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20278300
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4890-42-0
Record name NSC6974
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propyl 3-bromopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20278300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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